Boc-N-methyl-L-isoleucine
CAS No.: 52498-32-5
Cat. No.: VC21543778
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52498-32-5 |
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Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | (2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1 |
Standard InChI Key | HTBIAUMDQYXOFG-IUCAKERBSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Chemical Structure and Identification
Molecular Composition and Identifiers
Boc-N-methyl-L-isoleucine is characterized by the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol. The compound is registered under the CAS number 52498-32-5 and is known by several synonyms in the scientific literature, including:
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Boc-N-Me-Ile-OH
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N-tert-Butyloxycarbonyl-N-methyl-L-isoleucine
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N-(tert-butoxycarbonyl)-N-methyl-L-isoleucine
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BOC-MEILE-OH
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BOC-MELLE-OH
The InChI identifier for this compound is:
InChI=1/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
Structural Features
The structure of Boc-N-methyl-L-isoleucine is characterized by:
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A carboxylic acid group (-COOH) at one end
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An N-methylated amino group (-N(CH₃)-) in the alpha position
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A tert-butyloxycarbonyl protecting group attached to the nitrogen
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The side chain of L-isoleucine with its characteristic branched aliphatic structure
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Stereochemistry that maintains the L-configuration of the parent isoleucine
This structure provides unique reactivity and solubility properties that make it valuable for various synthetic applications.
Physical and Chemical Properties
Physical Characteristics
Boc-N-methyl-L-isoleucine typically appears as a white to off-white solid or powder at room temperature. The compound exhibits the following physical properties:
Solubility Profile
Boc-N-methyl-L-isoleucine exhibits selective solubility in various solvents, which is important for its applications in synthetic chemistry:
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Readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol
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Moderately soluble in other polar organic solvents like dichloromethane and chloroform
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Limited solubility in water, which is typical of Boc-protected amino acids
This solubility profile facilitates its use in organic synthesis reactions typically conducted in non-aqueous media.
Acid-Base Properties
The carboxylic acid group of Boc-N-methyl-L-isoleucine contributes to its acidic character:
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The N-methyl and Boc groups modify the basicity of the nitrogen compared to the parent isoleucine
These acid-base properties are important considerations when using this compound in peptide coupling reactions and other synthetic processes.
Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides valuable structural information about Boc-N-methyl-L-isoleucine. Partial NMR data available indicates characteristic signals:
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¹H NMR shows signals for the methyl groups attached to the nitrogen and the isoleucine side chain
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Characteristic signals for the tert-butyl group of the Boc protecting group typically appear around 1.5 ppm
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The alpha proton adjacent to the N-methyl group shows a distinctive chemical shift pattern
The complete structural elucidation through NMR is essential for confirming the compound's identity and purity in research applications.
Synthesis and Preparation
Synthetic Routes
Boc-N-methyl-L-isoleucine is typically synthesized through a sequence of reactions starting from L-isoleucine. The general synthetic pathway involves:
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Boc protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc₂O)
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N-methylation of the Boc-protected L-isoleucine using a methylating agent (such as methyl iodide) and a base
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Purification steps to obtain the final product with high purity
Alternative synthetic approaches may involve different protecting group strategies or methylation methods depending on the specific requirements of the synthesis.
Quality Control
Quality control for commercial Boc-N-methyl-L-isoleucine typically involves:
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HPLC analysis to determine purity (typically >99%)
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NMR spectroscopy to confirm structure
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Mass spectrometry to verify molecular weight
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Chiral analysis to confirm the L-configuration is maintained
Applications in Research and Industry
Peptide Synthesis
The primary application of Boc-N-methyl-L-isoleucine is in peptide synthesis, where it serves several important functions:
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Introduction of N-methylated amino acid residues into peptides, which can:
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Increase peptide stability against enzymatic degradation
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Modify conformational preferences
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Alter membrane permeability
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Change receptor binding properties
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The Boc protecting group allows for orthogonal protection strategies in complex peptide synthesis
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Improvement of pharmacokinetic properties of peptide therapeutics through N-methylation
Pharmaceutical Applications
In pharmaceutical research and development, Boc-N-methyl-L-isoleucine contributes to:
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Design and synthesis of peptidomimetics that mimic natural peptides but exhibit improved drug-like properties
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Development of enzyme inhibitors, particularly for proteases
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Creation of peptide-based drug candidates with enhanced oral bioavailability
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Production of specialized research tools for studying protein-peptide interactions
Research Applications in Chemical Biology
Beyond direct pharmaceutical applications, Boc-N-methyl-L-isoleucine is used in:
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Bioconjugation processes for attaching biomolecules to therapeutic agents
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Investigation of structure-activity relationships in bioactive peptides
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Development of peptide-based catalysts and materials
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Studies of metabolic pathways involving branched-chain amino acids
Supplier | Product Reference | Available Quantities | Price Range (€) |
---|---|---|---|
CymitQuimica | 01-4001386 | 1g, 5g | 104.00-401.00 |
Unnamed Supplier (CymitQuimica) | IN-DA00I9E9 | 100mg-100g | 30.00-197.00+ |
Unnamed Supplier (CymitQuimica) | 54-OR1012534 | 250mg-500g | 32.00-3,554.00 |
Unnamed Supplier (CymitQuimica) | 7W-GM4730 | Undefined size | Not specified |
Related Compounds and Structural Analogs
Comparison with Similar Compounds
Boc-N-methyl-L-isoleucine is part of a family of protected amino acid derivatives. Notable related compounds include:
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Boc-L-isoleucine methyl ester (CAS: 17901-01-8)
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Boc-N-methyl-L-allo-isoleucine
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Unmodified L-isoleucine
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The parent amino acid without protecting groups or N-methylation
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Essential amino acid found in proteins
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Different solubility, reactivity, and biological properties
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Structure-Activity Relationships
The structural modifications present in Boc-N-methyl-L-isoleucine contribute significantly to its properties and applications:
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N-methylation:
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Eliminates the hydrogen bond donor capability of the amino group
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Restricts conformational flexibility
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Often leads to improved membrane permeability in peptides
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Changes the cis/trans isomerization properties of peptide bonds
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Boc protection:
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